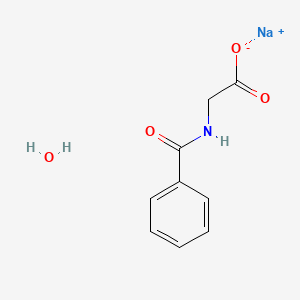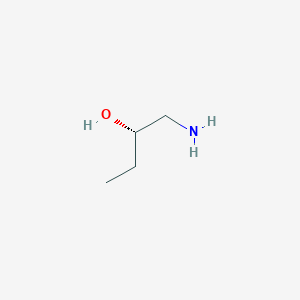![molecular formula C11H14N2O3 B3123213 Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate CAS No. 306277-62-3](/img/structure/B3123213.png)
Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate
Descripción general
Descripción
“Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate” is a chemical compound with the empirical formula C9H10N2O3 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringO=C(N)NC1=CC=CC(C(OC)=O)=C1 . The InChI key for this compound is CANIDQGAPAHUJM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 222.24 g/mol.Aplicaciones Científicas De Investigación
Biodegradable Polymers
Polyhydroxyalkanoates (PHAs) : These are intracellular biodegradable microbial polymers formed from various hydroxyalkanoic acids. They are biosynthesized and accumulated in bacterial cells as storage materials. PHAs have been studied for their promising applications due to their biodegradability, biocompatibility, and renewable nature, making them suitable for many applications, including medical use. However, their commercialization is limited by their high cost compared to petroleum plastics (Amara, 2010).
Flavor Chemistry and Food Technology
Branched Chain Aldehydes : These compounds, including 2-methyl propanal and 2- and 3-methyl butanal, are crucial flavor compounds in many food products. The production and degradation of these aldehydes from amino acids have been extensively reviewed, highlighting their significance in food flavoring and the potential for controlling their formation to achieve desired flavor profiles (Smit, Engels, & Smit, 2009).
Medical and Pharmaceutical Applications
Amino Acids and Methyl Balance : A review of recent advances outlines the metabolic basis for maintaining cellular S-adenosylmethionine levels, crucial for facilitating methylation reactions in the body. This research has implications for understanding the pathogenesis of diseases such as liver disease and neural tube defects and for developing dietary interventions that can influence epigenetic regulation (Brosnan, da Silva, & Brosnan, 2007).
Caffeic Acid Derivatives : These compounds, based on the CA scaffold, have been extensively studied for their broad spectrum of biological activities and potential therapeutic applications. The development of new chemical entities based on caffeic acid is a trending strategy in the discovery of new therapeutic agents for diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Environmental and Toxicological Studies
Methylglyoxal in Foods : The formation, transformation, benefits, and deleterious effects of methylglyoxal, a compound produced from sugar degradation and lipid oxidation in foods, have been critically reviewed. This review discusses the role of amino acids and phenolic compounds in mitigating methylglyoxal's effects in foods and the need for further investigation into the metabolism and toxicology of dietary methylglyoxal–phenolic adducts (Zheng et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(carbamoylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)7-9(13-11(12)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H3,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILPGCWBIRDFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)

![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)









![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)